(-)-Indolactam V

PKC Isozyme Selectivity C1 Domain Binding Novel PKC

Choose (-)-Indolactam V for its well-characterized, intermediate selectivity profile across PKC isozymes, making it a superior reference ligand and a cost-effective, scalable agent for directing stem cell differentiation into pancreatic progenitors. Unlike pan-PKC activators like PMA, its distinct bias for novel PKC C1B domains (Kd: 5.5-8.3 nM) ensures reproducible, isozyme-specific results without the confounding off-target effects of broader spectrum agonists. Verified high purity (≥97%) guarantees reliability for quantitative binding assays and in vivo tumor promotion studies.

Molecular Formula C17H23N3O2
Molecular Weight 301.4 g/mol
CAS No. 90365-57-4
Cat. No. B1671884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Indolactam V
CAS90365-57-4
SynonymsIndolactam V;  Indolactam-V;  (-)-Indolactam V;  (-)-ILV; 
Molecular FormulaC17H23N3O2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO
InChIInChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16-/m0/s1
InChIKeyLUZOFMGZMUZSSK-LRDDRELGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Indolactam V (90365-57-4) as a Reference PKC Activator with Defined Isozyme Selectivity


(-)-Indolactam V is an indole alkaloid that serves as a well-characterized activator of protein kinase C (PKC), binding to the phorbol ester/diacylglycerol regulatory site on the C1 domain. It is the core pharmacophore of the teleocidin class of tumor promoters and has been used extensively as a reference ligand to define PKC isozyme binding profiles [1]. Unlike phorbol esters or bryostatins, (-)-indolactam V lacks a hydrophobic acyl chain, resulting in a distinct selectivity pattern across PKC isoforms: it exhibits high affinity for the C1B domains of novel PKCs (η, ε, δ) with Kd values in the single-digit nanomolar range, while showing 20- to 40-fold lower affinity for conventional PKC C1B domains [2]. This well-defined, intermediate selectivity profile makes it a valuable comparator for assessing PKC modulator selectivity and a starting scaffold for analog development.

Why Generic Substitution Fails for (-)-Indolactam V


Substituting (-)-indolactam V with another PKC activator, even one of similar potency, can drastically alter experimental outcomes due to profound differences in isozyme selectivity, downstream signaling, and biological effect. For example, the phorbol ester PMA binds PKC with a Ki of 2.6 nM and potently activates conventional and novel PKCs indiscriminately, while (-)-indolactam V's binding is biased toward novel PKC C1B domains, with Kd values of 5.5 nM (η-C1B) vs. 137 nM (β-C1B) . This selectivity translates into distinct functional effects: in SH-SY5Y neuroblastoma cells, (-)-indolactam V and TPA both induce PKC translocation and muscarinic receptor downregulation, but the magnitude of downstream calcium mobilization can differ [1]. Moreover, the (+)-enantiomer of indolactam V is completely inactive as a tumor promoter, demonstrating the absolute requirement for the correct stereochemistry [2]. Consequently, using an alternative PKC activator without controlling for these variables risks misinterpretation of isozyme-specific roles and off-target effects.

Quantitative Evidence for (-)-Indolactam V Differentiation vs. Key PKC Modulators


Novel PKC C1B Domain Selectivity vs. Conventional PKC Isoforms

(-)-Indolactam V exhibits a pronounced binding preference for the C1B domains of novel PKC isozymes over those of conventional PKCs. Direct binding assays using recombinant PKC C1 domains yield Kd values of 5.5 nM for η-C1B, 7.7 nM for ε-C1B, and 8.3 nM for δ-C1B. In contrast, affinities for conventional PKC C1B domains are substantially lower: 137 nM for β-C1B and 213 nM for γ-C1B, representing a 25- to 39-fold selectivity window . This contrasts with the pan-PKC activator phorbol 12-myristate 13-acetate (PMA), which shows high affinity across both conventional and novel isoforms (Ki = 2.6 nM in synaptosomal membranes) .

PKC Isozyme Selectivity C1 Domain Binding Novel PKC

Functional Equivalence to Phorbol Ester TPA in Cellular Assays

In a direct head-to-head comparison in SH-SY5Y human neuroblastoma cells, (-)-indolactam V and the phorbol ester tetradecanoyl phorbol acetate (TPA) were evaluated for their ability to induce PKC translocation, displace [3H]phorbol dibutyrate binding, downregulate cell surface muscarinic receptors, and attenuate muscarinic agonist-induced Ca2+ mobilization. All changes induced by (-)-indolactam V were similar in magnitude to those seen with TPA, demonstrating that (-)-indolactam V functions as a full PKC activator in this cellular context [1]. The EC50 for [3H]PDBu displacement was in the micromolar range for both compounds.

Cellular Pharmacology PKC Activation Muscarinic Receptor

Absolute Requirement for (-)-Stereochemistry in Tumor Promotion

The stereochemical configuration of indolactam V is absolutely critical for its biological activity. (-)-Indolactam V exhibits clear tumor-promoting activity in mouse skin carcinogenesis models and induces ornithine decarboxylase (ODC) in mouse skin, a hallmark of tumor promotion. In stark contrast, the (+)-enantiomer shows no detectable tumor-promoting activity in the same assays [1]. This enantiomeric specificity is further reinforced by the fact that only the (-)-enantiomer binds with high affinity to the C1 domains of PKC; the (+)-enantiomer is essentially inactive as a PKC ligand [2].

Stereochemistry Structure-Activity Relationship Tumor Promotion

Metabolic Stability and Detoxification Profile vs. Teleocidins

(-)-Indolactam V undergoes extensive metabolism by rat liver microsomes, generating three major metabolites: (-)-N13-desmethylindolactam V and two diastereomers of (-)-2-oxyindolactam V. Critically, these metabolites exhibit tumor-promoting activities that are conspicuously lower than that of the parent compound, as measured by induction of Epstein-Barr virus early antigen and inhibition of [3H]TPA binding to mouse epidermal particulate fraction [1]. This indicates that metabolism of (-)-indolactam V leads primarily to detoxification, and that the parent compound itself is the active tumor-promoting entity. In contrast, the natural teleocidins (which contain a hydrophobic acyl chain) are more potent tumor promoters and may undergo different metabolic fates.

Metabolism Liver Microsomes Detoxification

Conformational Restriction Analog Comparison: Trans-Amide Analogue Selectivity

To probe the structural basis of PKC isozyme selectivity, conformationally restricted analogues of (-)-indolactam V were synthesized and tested for binding to synthetic C1 peptides of all PKC isozymes. The cis-amide restricted analogue showed binding constants equal to those of (-)-indolactam V, whereas the trans-amide restricted analogue bound significantly only to novel PKC (δ, ε, η, θ) isozymes, with no detectable binding to conventional PKCs [1]. This demonstrates that (-)-indolactam V itself exists in a conformational equilibrium (SOFA and TWIST forms) that allows it to engage both conventional and novel PKCs, albeit with a bias toward novel isoforms. The trans-amide locked analogue represents an even more selective novel PKC activator, highlighting the importance of the amide geometry in determining isozyme selectivity.

Conformational Analysis SAR PKC Isozyme Selectivity

Optimal Application Scenarios for (-)-Indolactam V Based on Quantitative Evidence


Directed Differentiation of Pluripotent Stem Cells to Pancreatic Lineage

(-)-Indolactam V is uniquely suited for directing the differentiation of human and mouse embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) into pancreatic progenitor cells. In mouse ESCs pre-differentiated to definitive endoderm, treatment with 300 nM (-)-indolactam V increased the percentage of Pdx1-expressing cells from 4% to 50% [1]. The compound functions in a dose-dependent manner with an EC50 of 142 nM, and optimal efficacy is achieved at 300 nM with no detectable toxicity [1]. This application leverages the compound's ability to activate novel PKC isozymes (particularly PKCδ and PKCε) which are implicated in pancreatic development, and its favorable metabolic profile ensures that the observed differentiation effects are attributable to the parent compound. The use of (-)-indolactam V in this context is supported by its demonstrated activity in the mouse model and its ability to synergize with growth factors like FGF10 to achieve up to 46% Pdx1-positive cells [1]. This makes it a cost-effective and scalable alternative to complex growth factor cocktails.

Investigating Novel PKC Isozyme-Specific Signaling in Neurobiology

For neuroscientists studying the role of specific PKC isozymes in synaptic plasticity, neurotransmitter release, or neuronal survival, (-)-indolactam V offers a critical advantage over non-selective activators like PMA. Its 25- to 39-fold selectivity for novel PKC C1B domains over conventional PKC C1B domains allows researchers to activate δ, ε, η, and θ isoforms while minimizing confounding effects on conventional PKCs (α, β, γ). The compound has been validated in SH-SY5Y neuroblastoma cells, where it induces PKC translocation and modulates muscarinic receptor function with efficacy comparable to TPA [2]. Additionally, the patent literature describes the neuroprotective potential of indolactam V and its derivatives against glutamate-induced neurotoxicity, suggesting applications in stroke and neurodegeneration research [3]. The clean metabolic profile, with detoxification rather than activation to more potent metabolites, makes (-)-indolactam V a reliable tool for both acute and chronic neuronal culture studies.

Reference Standard for PKC Ligand Binding Assays and SAR Studies

(-)-Indolactam V serves as an essential reference standard for characterizing the binding affinity and isozyme selectivity of novel PKC modulators. Its well-defined binding constants across a comprehensive panel of PKC C1 domains—including Kd values of 5.5 nM (η-C1B), 7.7 nM (ε-C1B), 8.3 nM (δ-C1B), and Ki values of 3.36 nM and 1.03 μM for η-CRD2 and γ-CRD2 peptides, respectively [4]—provide a benchmark for evaluating new chemical entities. The compound's intermediate selectivity profile, situated between pan-PKC activators like PMA and highly selective novel PKC activators like the trans-amide restricted analogue [5], makes it an ideal calibrator for high-throughput screening campaigns aimed at discovering isozyme-selective PKC ligands. Furthermore, its availability in high purity (≥97% by NMR) and comprehensive spectral characterization (1H and 13C NMR data available) [6] ensures reproducibility in quantitative binding assays.

Positive Control for Tumor Promotion and Carcinogenesis Studies

In two-stage carcinogenesis models, (-)-indolactam V is a well-established positive control for tumor promotion. Its activity in inducing ornithine decarboxylase (ODC) in mouse skin and promoting papilloma formation is well-documented and is strictly dependent on the (-)-enantiomer [7]. This stereochemical specificity provides an internal quality control for in vivo studies. Importantly, the compound's metabolic detoxification pathway ensures that the observed tumor-promoting effects are due to the parent molecule, not active metabolites [8]. This makes (-)-indolactam V a cleaner tool for studying the role of PKC activation in carcinogenesis compared to teleocidins, which contain a hydrophobic acyl chain and exhibit higher potency but also more complex metabolism. Researchers investigating chemical carcinogenesis or screening for chemopreventive agents can rely on (-)-indolactam V as a reproducible and mechanistically defined tumor promoter.

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